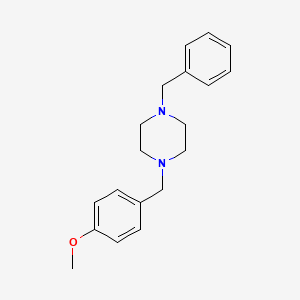1-benzyl-4-(4-methoxybenzyl)piperazine
CAS No.: 148120-38-1
Cat. No.: VC10892358
Molecular Formula: C19H24N2O
Molecular Weight: 296.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 148120-38-1 |
|---|---|
| Molecular Formula | C19H24N2O |
| Molecular Weight | 296.4 g/mol |
| IUPAC Name | 1-benzyl-4-[(4-methoxyphenyl)methyl]piperazine |
| Standard InChI | InChI=1S/C19H24N2O/c1-22-19-9-7-18(8-10-19)16-21-13-11-20(12-14-21)15-17-5-3-2-4-6-17/h2-10H,11-16H2,1H3 |
| Standard InChI Key | XWGYSHGVZIBZMF-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)CN2CCN(CC2)CC3=CC=CC=C3 |
| Canonical SMILES | COC1=CC=C(C=C1)CN2CCN(CC2)CC3=CC=CC=C3 |
Introduction
Synthetic Routes and Optimization
Conventional Synthesis
The synthesis of 1-benzyl-4-(4-methoxybenzyl)piperazine parallels methods used for analogous piperazines such as 1-benzylpiperazine (BZP). A typical protocol involves:
-
Alkylation of Piperazine: Reacting piperazine with 4-methoxybenzyl chloride in ethanol under reflux (65°C) .
-
Acid-Base Workup: Isolation of the monohydrochloride salt followed by neutralization to yield the free base .
This method produces moderate yields (70–75%) but risks forming dibenzylated byproducts like 1,4-bis(4-methoxybenzyl)piperazine. To suppress byproduct formation, microwave-assisted synthesis has been proposed, which enhances reaction rates and selectivity .
Microwave-Assisted Synthesis
Microwave irradiation reduces reaction time from hours to minutes and improves yield (85–90%) by promoting uniform heating. Key parameters include:
This method minimizes thermal degradation, making it preferable for large-scale production.
Analytical Characterization
Spectroscopic Methods
-
GC-MS: Electron ionization (70 eV) produces characteristic fragments at m/z 296 (M⁺), 178 (benzyl loss), and 121 (methoxybenzyl fragment) .
-
NMR: ¹H NMR (CDCl₃) signals include δ 7.3–7.1 (benzyl aromatic protons), δ 6.8–6.7 (methoxybenzyl protons), and δ 3.8 (methoxy singlet) .
Chromatographic Techniques
HPLC with C18 columns and UV detection (254 nm) achieves baseline separation from byproducts using acetonitrile/water (70:30) mobile phase .
Future Directions
-
Targeted Synthesis: Optimizing microwave protocols to achieve >95% purity.
-
Pharmacological Screening: Evaluating FAAH inhibition and α₁-adrenergic receptor binding in vitro.
-
Toxicokinetics: Assessing metabolic stability and hepatotoxicity in rodent models.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume